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Technical Support Center: Reliable SSR
Genotyping
This technical support center provides troubleshooting guidance and answers to frequently

asked questions to ensure high-quality and reliable Simple Sequence Repeat (SSR)

genotyping results.

Frequently Asked Questions (FAQs)
1. What is the optimal DNA quality and quantity for SSR genotyping?

High-quality, non-degraded DNA is crucial for successful SSR genotyping. The ideal 260/280

ratio for DNA purity is approximately 1.8-2.0, and the 260/230 ratio should be within the range

of 1.8-2.2.[1] While some protocols suggest that as little as 1 ng/µl of DNA can yield good

results, a working concentration of 10 ng/µL is often recommended.[1][2] It is advisable to run a

qualitative check on an agarose gel; the absence of smearing indicates that the DNA is not

degraded.[1]

2. How can I be sure my SSR primers are working correctly?

Initially, it's best to use SSR primers that have been previously published and validated for your

species of interest.[3] When using new or custom-designed primers, it is essential to perform a
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temperature gradient PCR to determine the optimal annealing temperature.[3] This helps to

ensure specific amplification of the target SSR region.[3]

3. What are "stutter peaks" and how can I minimize them?

Stutter peaks, or stutters, are minor peaks that appear before or after the true allele peak and

are typically one repeat unit smaller or larger. They are caused by DNA polymerase slippage

during PCR.[4] While difficult to eliminate entirely, optimizing PCR conditions, such as using a

lower number of cycles, can help reduce their intensity.[5] Some newer genotyping methods,

like AmpSeq-SSR, have been shown to have lower stutter ratios compared to traditional gel

electrophoresis.[5]

4. What are null alleles and how do they affect my results?

Null alleles are alleles that fail to amplify during PCR.[4] This can be due to mutations in the

primer binding sites.[4] The presence of null alleles can lead to an underestimation of

heterozygosity and can be misinterpreted as a homozygous genotype. If you consistently

observe failed amplifications for certain samples across a specific locus, it may indicate the

presence of a null allele.

5. What is "allelic dropout" and how can it be prevented?

Allelic dropout is the preferential amplification of one allele over the other in a heterozygous

individual, often the smaller allele.[4] This can be caused by low DNA quantity or quality.[4] To

prevent this, ensure you are using a sufficient amount of high-quality template DNA in your

PCR reactions.

Troubleshooting Guide
This guide addresses common problems encountered during SSR genotyping experiments.

Problem 1: No PCR amplification (No bands on the gel)
If you are not observing any PCR products, consider the following potential causes and

solutions:
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Verify your reagents and mouse strain: Ensure that you have used the correct primers for

your specific mouse strain and that the strain itself is what you expected.[6]

Run appropriate controls: Always include a positive control (a sample known to work), a

negative control (no DNA template), and a water control in your PCR run.[7] This will help

you determine if the issue is with your template DNA, reagents, or contamination.[7]

Check DNA quality and quantity: As mentioned in the FAQs, poor DNA quality can inhibit

PCR.

Optimize PCR conditions: The annealing temperature may be too high, or the extension time

too short. Consider running a gradient PCR to find the optimal annealing temperature.

Problem 2: Non-specific PCR products (Multiple bands
on the gel)
The presence of unexpected bands can be due to several factors:

Annealing temperature is too low: A lower annealing temperature can lead to primers binding

non-specifically to the DNA template. Try increasing the annealing temperature.

Primer design: Your primers may not be specific enough. It is important to design primers

based on the conserved flanking sequences of the microsatellites.[3]

Contamination: Extraneous DNA can lead to the amplification of unexpected products.

Always use sterile techniques and dedicated PCR workstations.

Problem 3: Difficulty in scoring alleles accurately
Accurate allele scoring can be challenging due to artifacts like stutter peaks and false peaks.[4]

Use appropriate analysis software: Software like GeneMapper can help in visualizing and

scoring alleles from capillary electrophoresis output.[8]

Visually inspect your data: Do not rely solely on automated scoring. Manually inspect the

electropherograms to ensure that the called peaks are accurate.
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Consider next-generation sequencing (NGS) approaches: For higher accuracy and to

overcome issues like size homoplasy (where different alleles have the same length),

consider using NGS-based methods like SSR-seq.[9] These methods provide sequence

information for each allele, leading to more accurate genotyping.[9]

Experimental Protocols
Standard SSR PCR Protocol
This is a general protocol and may need optimization for specific primer sets and templates.

Table 1: PCR Reaction Components

Component Volume per 25 µl reaction

Forward Primer (0.05 µM) 1 µl

Reverse Primer (0.05 µM) 1 µl

Template DNA (10 ng) 1 µl

AmpliTaq Gold® 360 Master Mix 12.5 µl

Nuclease-free water 9.5 µl

Source: Adapted from[5]

Table 2: Thermal Cycler Program

Step Temperature Duration Cycles

Initial Denaturation 95°C 5 min 1

Denaturation 95°C 30 sec 33-40

Annealing 58°C 90 sec

Extension 72°C 20 sec

Final Extension 60°C 30 min 1
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Source: Adapted from[10]

Sample Preparation for Capillary Electrophoresis
Dilute the PCR product with highly deionized formamide.

Add a size standard, such as LIZ500, to each sample.[10]

Denature the samples by heating at 95°C for 5 minutes, followed by rapid cooling on ice.

Load the samples onto the capillary electrophoresis instrument (e.g., ABI 3730xl DNA

Analyzer).

Visualizations

Pre-PCR

PCR Amplification Post-PCR AnalysisDNA Extraction DNA Quality & Quantity CheckAssess Purity & Integrity

PCR Reaction Setup

Use High-Quality DNA

Primer Design/Selection
Select Specific Primers

Thermal Cycling Fragment Analysis (Capillary Electrophoresis)Separate Fluorescently Labeled Fragments Data Analysis & Allele Scoring
Generate Electropherogram

Click to download full resolution via product page

Caption: A typical workflow for SSR genotyping, from DNA extraction to data analysis.
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Caption: A decision tree to troubleshoot common issues in SSR genotyping experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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